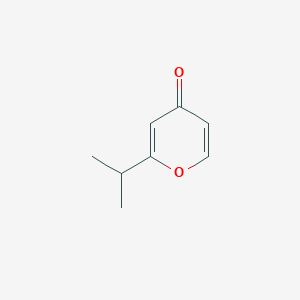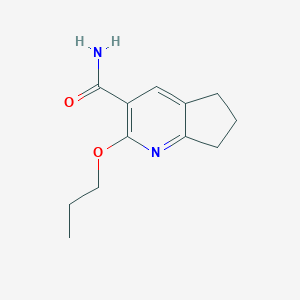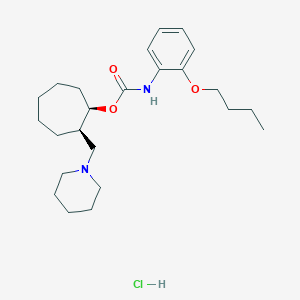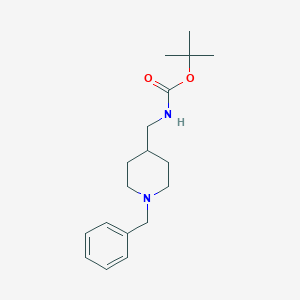
2-Isopropyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4H-pyran-4-one, also known as IPP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a pyranone derivative, and its unique structure makes it a valuable tool for investigating various biological processes in the laboratory.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-4H-pyran-4-one is not fully understood, but it is believed to act as a chelating agent, binding to metal ions in biological systems and disrupting their function. This has led to investigations into the potential use of 2-Isopropyl-4H-pyran-4-one as a therapeutic agent for diseases such as cancer and Alzheimer's disease, which are characterized by abnormal metal ion concentrations.
Biochemical and Physiological Effects:
2-Isopropyl-4H-pyran-4-one has been shown to have a range of biochemical and physiological effects in various systems. For example, 2-Isopropyl-4H-pyran-4-one has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antibacterial or antifungal agent. Additionally, 2-Isopropyl-4H-pyran-4-one has been shown to inhibit the activity of certain enzymes, suggesting that it may have potential as an enzyme inhibitor for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Isopropyl-4H-pyran-4-one in laboratory experiments is its ability to mimic the structure and function of certain natural compounds, allowing researchers to investigate their mechanism of action and potentially develop new therapeutic agents. However, one limitation of using 2-Isopropyl-4H-pyran-4-one is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 2-Isopropyl-4H-pyran-4-one, including investigating its potential therapeutic applications for diseases such as cancer and Alzheimer's disease, as well as exploring its use as an antibacterial or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-Isopropyl-4H-pyran-4-one and its potential toxicity, which could lead to the development of safer and more effective synthetic analogs.
Synthesemethoden
The synthesis of 2-Isopropyl-4H-pyran-4-one can be achieved through a variety of methods, including the reaction of 2-methylfuran with isopropylmagnesium bromide, or the reaction of isopropylmagnesium bromide with 2-acetyl-3-methyl-1,4-dioxane. These methods have been optimized to produce high yields of pure 2-Isopropyl-4H-pyran-4-one, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4H-pyran-4-one has been widely used in scientific research due to its ability to mimic the structure and function of certain natural compounds. For example, 2-Isopropyl-4H-pyran-4-one has been used as a synthetic analog of the natural product, 2-undecyl-4-hydroxyquinoline N-oxide (UHQQNO), which has been shown to have antibacterial and antifungal properties. By using 2-Isopropyl-4H-pyran-4-one as a synthetic analog, researchers can investigate the mechanism of action of UHQQNO and potentially develop new antibacterial and antifungal agents.
Eigenschaften
CAS-Nummer |
182616-37-1 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-propan-2-ylpyran-4-one |
InChI |
InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
InChI-Schlüssel |
CPUXMBKSJPOEBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C=CO1 |
Kanonische SMILES |
CC(C)C1=CC(=O)C=CO1 |
Synonyme |
4H-Pyran-4-one,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)

![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)


![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)


![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)




